molecular formula C39H38N4O8 B13849614 Telmisartan-d3 Acyl-b-D-glucuronide

Telmisartan-d3 Acyl-b-D-glucuronide

Cat. No.: B13849614
M. Wt: 693.8 g/mol
InChI Key: RCOBUBSULFIXAR-HMLYITHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Telmisartan-d3 Acyl-β-D-glucuronide is a deuterated isotopologue of the glucuronide metabolite of Telmisartan, an angiotensin II receptor antagonist used to treat hypertension. The deuterium substitution at three positions (denoted by "-d3") enhances its utility as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies, minimizing interference from endogenous compounds .

Properties

Molecular Formula

C39H38N4O8

Molecular Weight

693.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C39H38N4O8/c1-4-9-30-41-31-21(2)18-24(36-40-27-12-7-8-13-28(27)42(36)3)19-29(31)43(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)38(49)51-39-34(46)32(44)33(45)35(50-39)37(47)48/h5-8,10-19,32-35,39,44-46H,4,9,20H2,1-3H3,(H,47,48)/t32-,33-,34+,35-,39-/m0/s1/i3D3

InChI Key

RCOBUBSULFIXAR-HMLYITHUSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)CCC

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C

Origin of Product

United States

Preparation Methods

Overview

The preparation of Telmisartan-d3 Acyl-beta-D-glucuronide involves complex synthetic organic chemistry techniques, including isotopic labeling and glucuronidation reactions. Due to the specialized nature of this compound, it is typically produced via custom synthesis by specialized chemical suppliers, as commercial availability is limited and the product is made to order.

Synthetic Strategy

The general synthetic approach to Telmisartan-d3 Acyl-beta-D-glucuronide can be summarized as follows:

  • Step 1: Synthesis of Telmisartan-d3
    The starting material is Telmisartan labeled with three deuterium atoms (d3), typically introduced at specific positions in the molecule to ensure stable isotope labeling without altering pharmacological properties.

  • Step 2: Acylation and Glucuronidation
    The Telmisartan-d3 molecule undergoes acylation followed by conjugation with beta-D-glucuronic acid. This glucuronidation step mimics the natural metabolic pathway where the parent drug forms an acyl-beta-D-glucuronide metabolite via UDP-glucuronosyltransferase enzymes.

  • Step 3: Purification and Characterization
    The crude reaction mixture is purified, often by high-performance liquid chromatography (HPLC), to achieve a purity greater than 95%. The final product is characterized using mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and chromatographic purity analysis.

Analytical Techniques Supporting Preparation

  • LC-MS/MS Analysis :
    Used to confirm the molecular weight and isotopic labeling. The mass spectrometry data confirm the presence of three deuterium atoms and the glucuronide moiety. The molecular ion peak corresponds to m/z 693.8 (Molecular weight) with fragmentation patterns consistent with Telmisartan and glucuronide fragments.

  • HPLC Purity Assessment :
    High-performance liquid chromatography is employed to ensure a purity level exceeding 95%, critical for use as a reference standard in metabolic studies.

  • NMR Spectroscopy :
    Proton and carbon NMR, including deuterium NMR, are used to verify the incorporation of deuterium atoms and the glucuronide conjugation site.

3 Research Results and Data Summary

Purity and Molecular Data

Parameter Value
Molecular Formula C39H35D3N4O8
Molecular Weight 693.76 g/mol
Purity (HPLC) >95%
CAS Number 250780-40-6 (unlabeled analog)
Storage Temperature -20°C
Product Format Neat (pure compound)

Analytical Data from Literature

  • Mass Spectrometry :
    Confirms isotopic labeling with deuterium and glucuronide conjugation.

  • LC-MS/MS Quantification :
    Used in metabolic studies to quantify Telmisartan-d3 Acyl-beta-D-glucuronide in biological matrices with high sensitivity and specificity.

  • Enzymatic Studies :
    This compound is used in cytochrome P450 enzyme inhibition studies to understand metabolic pathways and drug-drug interactions, indicating its importance as a metabolite reference standard.

4 Sources and Reliability

The information presented here is compiled from authoritative chemical suppliers specializing in stable isotope-labeled metabolites (e.g., LGC Standards, SynZeal Research Pvt Ltd) and peer-reviewed metabolic research literature focusing on glucuronide metabolites and cytochrome P450 enzyme interactions. These sources provide validated chemical data, synthesis overviews, and analytical characterization supporting the preparation and use of Telmisartan-d3 Acyl-beta-D-glucuronide.

Chemical Reactions Analysis

Types of Reactions

Telmisartan-d3 Acyl-b-D-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Telmisartan-d3 Acyl-β-D-glucuronide is a labeled metabolite of Telmisartan, a drug used primarily for treating hypertension and cardiovascular diseases. The presence of deuterium isotopes in its structure allows for tracking and analysis in biological studies, making it essential for pharmacokinetic studies to understand Telmisartan's metabolism and excretion pathways.

Scientific Research Applications

Telmisartan-d3 Acyl-β-D-glucuronide is primarily used in pharmacokinetic studies to trace the metabolism of Telmisartan in vivo. Its applications include:

  • Metabolism tracing Telmisartan-d3 Acyl-β-D-glucuronide allows researchers to follow the metabolic pathways of Telmisartan within the body.
  • Excretion pathway analysis By using the labeled metabolite, scientists can determine how Telmisartan is excreted from the body.
  • Effective therapeutic strategies These applications are crucial for developing effective therapeutic strategies involving Telmisartan.
  • Drug-drug interactions Investigation into how other medications may affect the metabolism or excretion of Telmisartan and its metabolites. Co-administration with drugs that inhibit or induce glucuronidation enzymes can alter plasma concentrations of both Telmisartan and its metabolite, and understanding these interactions helps optimize therapeutic regimens and minimize adverse effects.
  • In vitro to in vivo extrapolation Physiologically-based pharmacokinetic (PBPK) models have been redefined as a critical translation tool for quantitative in vitro to in vivo extrapolation, linking effect concentrations in cell-based assays to equivalent human exposures . PBPK models provide a biologically relevant integration platform to describe the absorption, distribution, metabolism, and excretion of chemicals based on a wide range of in vitro, in silico, and, if available, in vivo information .

Structural and Functional Similarities

Several compounds are structurally or functionally similar to Telmisartan-d3 Acyl-β-D-glucuronide.

Compound NameStructure TypeKey Features
Losartan-d4 Acyl-β-D-glucuronideLabeled MetaboliteSimilar mechanism; used for hypertension treatment
Irbesartan-d4 Acyl-β-D-glucuronideLabeled MetaboliteAngiotensin II receptor blocker; similar uses
Valsartan-d4 Acyl-β-D-glucuronideLabeled MetaboliteAnother angiotensin receptor blocker with similar metabolic pathways

Mechanism of Action

Telmisartan-d3 Acyl-b-D-glucuronide exerts its effects by targeting the angiotensin II type-1 (AT1) receptor. It binds to the AT1 receptor, inhibiting the action of angiotensin II, a vasoconstrictor that also stimulates the synthesis and release of aldosterone. This inhibition leads to a reduction in arterial blood pressure . Additionally, Telmisartan has partial agonist activity towards peroxisome proliferator-activated receptor gamma (PPAR-γ), imparting anti-inflammatory, antiproliferative, and antioxidant activities .

Comparison with Similar Compounds

Molecular Properties :

  • Chemical Formula : C₃₉H₃₅D₃N₄O₈
  • Molecular Weight : 693.76 g/mol
  • CAS Number : Unlabeled form (Telmisartan Acyl-β-D-glucuronide): 250780-40-6 .

It is synthesized via UGT-mediated glucuronidation of the carboxylic acid group, a common metabolic pathway for carboxylic acid-containing drugs .

Comparison with Similar Acyl-β-D-glucuronide Compounds

Structural and Functional Comparison

Table 1: Molecular and Metabolic Properties of Selected Acyl Glucuronides

Compound Parent Drug Molecular Formula Molecular Weight (g/mol) Key Enzymes Involved Key Interactions
Telmisartan-d3 Acyl-β-D-glucuronide Telmisartan C₃₉H₃₅D₃N₄O₈ 693.76 UGT1A3, UGT2B7 OATP1B1/1B3 substrate
Candesartan Acyl-β-D-glucuronide Candesartan C₃₃H₃₆N₆O₈ 664.68 UGT1A10, UGT2B7 CYP2C8 inhibition (IC₅₀ = 18.9 μM); OATP1B1/1B3 substrate
Clopidogrel Acyl-β-D-glucuronide Clopidogrel C₁₆H₁₄ClNO₈S 415.80 UGT2B7 OATP1B1 inhibition (Ki = 0.1 μM); CYP2C8 time-dependent inhibition
Gemfibrozil Acyl Glucuronide Gemfibrozil C₁₈H₂₂O₈ 366.36 UGT2B7 CYP2C8 inhibition (time-dependent); OATP1B1 substrate
Zomepirac Glucuronide Zomepirac C₁₈H₁₉ClN₂O₈ 426.80 UGT2B7 Protein adduct formation via Schiff base mechanism
Clofibric Acid Acyl-β-D-glucuronide Clofibrate C₁₇H₂₀Cl₂N₂O₁₁ 499.25 UGTs (unspecified) Genotoxicity (DNA adducts)

Key Findings:

Enzyme Inhibition Profiles :

  • Candesartan Acyl-β-D-glucuronide exhibits potent competitive inhibition of CYP2C8 (IC₅₀ = 18.9 μM), surpassing its parent drug (IC₅₀ = 150 μM) .
  • Clopidogrel Acyl-β-D-glucuronide inhibits OATP1B1 with a Ki of 0.1 μM, contributing to DDIs with statins (e.g., rosuvastatin) .

Transport Mechanisms :

  • Both Telmisartan-d3 and Candesartan acyl glucuronides are substrates of OATP1B1/1B3, facilitating hepatic uptake and enterohepatic recirculation .

Toxicological Implications: Zomepirac Glucuronide binds to proteins via Schiff base formation, a mechanism distinct from nucleophilic displacement seen in other acyl glucuronides .

Reactivity and Stability :

  • Acyl glucuronides like Gemfibrozil and Clopidogrel exhibit time-dependent CYP2C8 inhibition due to prolonged hepatic retention, while Candesartan’s metabolite shows direct competitive inhibition .

Metabolic and Pharmacokinetic Differences

Table 2: Pharmacokinetic Parameters

Compound Half-Life (pH 7.4) Protein Binding (%) Hepatic Uptake (Fold) Key Metabolic Pathways
Telmisartan-d3 Acyl-β-D-glucuronide Not reported High (presumed) 5 (modeled) Biliary excretion, OATP-mediated uptake
Candesartan Acyl-β-D-glucuronide ~6–8 hours >99 35 (perfusate ratio) OATP1B3-mediated hepatic accumulation
Clopidogrel Acyl-β-D-glucuronide ~1 hour Moderate 5 (PBPK model) CYP2C8/3A4 inactivation

Key Observations:

  • Hepatic Accumulation : Candesartan’s glucuronide shows a liver-to-plasma ratio of ~35:42, suggesting significant hepatic retention, whereas Telmisartan’s metabolite is predicted to have lower accumulation based on PBPK modeling .
  • Enzyme Inactivation : Clopidogrel’s glucuronide inactivates CYP2C8 and CYP3A4, whereas Candesartan’s metabolite primarily inhibits CYP2C8 without time-dependent effects .

Q & A

Q. What are the key stability considerations for handling Telmisartan-d3 Acyl-β-D-glucuronide in experimental settings?

Telmisartan-d3 Acyl-β-D-glucuronide, like other acyl glucuronides, is prone to hydrolysis and pH-dependent intramolecular acyl migration. Stability is influenced by pH, temperature, and storage conditions. To ensure reliable

  • Use neutral pH buffers during sample preparation.
  • Store samples at -80°C to minimize degradation.
  • Avoid repeated freeze-thaw cycles.
  • Validate stability under experimental conditions using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to monitor degradation products .

Q. How can researchers accurately quantify Telmisartan-d3 Acyl-β-D-glucuronide in biological matrices?

Direct quantification requires chromatographic methods (e.g., LC-MS/MS) due to the metabolite’s polarity and potential isomerization. Key steps include:

  • Use of deuterated internal standards (e.g., Telmisartan-d3) to correct for matrix effects.
  • Optimization of mobile phase pH to stabilize the glucuronide.
  • Validation of recovery rates in plasma, urine, and hepatic tissues .

Q. What enzymatic pathways are involved in the formation of Telmisartan-d3 Acyl-β-D-glucuronide?

Acyl glucuronidation is primarily catalyzed by UDP-glucuronosyltransferases (UGTs). For Telmisartan, UGT1A3 and UGT2B7 are likely contributors, based on analog studies (e.g., candesartan acyl glucuronide formation by UGT1A10 and UGT2B7). Confirm enzyme specificity using recombinant UGT isoforms and kinetic assays (Michaelis-Menten or Hill equations) .

Advanced Research Questions

Q. How does Telmisartan-d3 Acyl-β-D-glucuronide interact with drug-metabolizing enzymes like CYP2C8?

Acyl glucuronides can inhibit CYP enzymes. For example, candesartan acyl-β-D-glucuronide competitively inhibits CYP2C8 (Ki = 7.1 µM) and non-competitively inhibits CYP3A4. To assess Telmisartan-d3 Acyl-β-D-glucuronide:

  • Conduct IC₅₀ shift assays with CYP2C8 substrates (e.g., paclitaxel).
  • Use recombinant CYP2C8 and human liver microsomes (HLMs) to evaluate time-dependent inhibition (TDI).
  • Compare inhibition mechanisms (competitive vs. non-competitive) via Dixon plots .

Q. What experimental challenges arise when studying protein adducts formed by Telmisartan-d3 Acyl-β-D-glucuronide?

Acyl glucuronides form covalent adducts with proteins (e.g., albumin, tubulin), altering protein function or triggering immune responses. Methodological considerations include:

  • Use of electrophoretic separation (SDS-PAGE) and Western blotting with anti-adduct antibodies.
  • Quantification of adducts via ELISA or LC-MS/MS after proteolytic digestion.
  • Control for nonspecific binding using fatty acid-free albumin in incubation buffers .

Q. How do enzyme source variations (e.g., Supersomes vs. HLMs) impact the detection of CYP2C8 inactivation by acyl glucuronides?

Recombinant enzyme systems (e.g., Supersomes) may lack cofactors or exhibit lot-to-lot variability, leading to inconsistent TDI results. For Telmisartan-d3 Acyl-β-D-glucuronide:

  • Validate findings across multiple enzyme sources (HLMs, Bactosomes, Supersomes).
  • Measure binding affinity (Ks) via spectral titration and Eadie-Hofstee plots.
  • Include control experiments with BSA to account for nonspecific binding .

Q. What statistical approaches are recommended for analyzing multiple hypotheses in acyl glucuronide toxicity studies?

To control false discovery rates (FDR) in omics or high-throughput assays:

  • Apply the Benjamini-Hochberg procedure for adjusting p-values.
  • Use sequential Bonferroni-type corrections for independent hypotheses.
  • Prioritize FDR control over familywise error rate (FWER) to balance sensitivity and specificity .

Methodological Best Practices

  • Sample Handling : Precipitate proteins immediately after collection to prevent glucuronide degradation .
  • Enzyme Kinetics : Use sigmoidal models (Hill equation) for UGTs exhibiting autoactivation .
  • Transport Studies : Evaluate hepatic uptake via OATP1B1/1B3 transporters using HEK293-overexpressing cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.